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molecular formula C8H12N2O3 B8318742 Ethyl 1-methyl-5-methoxypyrazole-4-carboxylate

Ethyl 1-methyl-5-methoxypyrazole-4-carboxylate

Cat. No. B8318742
M. Wt: 184.19 g/mol
InChI Key: RRSILLWMLRORDY-UHFFFAOYSA-N
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Patent
US04792565

Procedure details

Ethyl 1-methyl-5-methoxypyrazole-4-carboxylate (1.4 g) was stirred at room temperature for 2 hours together with 30 ml of ethanol, 10 ml of water and 2 g of potassium hydroxide. Ethanol was removed from the reaction solution under reduced pressure. From the aqueous layer, 1.29 g (yield 99%) of the desired 1-methyl-5-methoxypyrazole-4-carboxylic acid was obtained by acid precipitation.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([O:7][CH3:8])=[C:5]([C:9]([O:11]CC)=[O:10])[CH:4]=[N:3]1.C(O)C.[OH-].[K+]>O>[CH3:1][N:2]1[C:6]([O:7][CH3:8])=[C:5]([C:9]([OH:11])=[O:10])[CH:4]=[N:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CN1N=CC(=C1OC)C(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was removed from the reaction solution under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 108.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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